[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid

Catalog No.
S3210685
CAS No.
1087605-38-6
M.F
C7H8N2O3S
M. Wt
200.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic aci...

CAS Number

1087605-38-6

Product Name

[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid

IUPAC Name

2-(2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetic acid

Molecular Formula

C7H8N2O3S

Molecular Weight

200.21

InChI

InChI=1S/C7H8N2O3S/c1-13-7-8-3-4(2-5(10)11)6(12)9-7/h3H,2H2,1H3,(H,10,11)(H,8,9,12)

InChI Key

NCQKNICRGJMBGC-UHFFFAOYSA-N

SMILES

CSC1=NC=C(C(=O)N1)CC(=O)O

Solubility

not available

Summary of Results and Outcomes

[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid is an organic compound characterized by a pyrimidine ring substituted with a hydroxyl group, a methylthio group, and an acetic acid moiety. Its molecular formula is C8H10N2O3SC_8H_{10}N_2O_3S, and it has a molecular weight of approximately 218.24 g/mol. The presence of the hydroxyl group contributes to its potential solubility in polar solvents, while the methylthio group may influence its biological interactions and reactivity.

There is no current information available on the specific mechanism of action of this compound. Similar pyrimidine derivatives can exhibit various biological activities depending on their structure. Some pyrimidine derivatives can act as enzyme inhibitors or interact with nucleic acids [].

Typical of pyrimidine derivatives, including:

  • Nucleophilic substitutions: The methylthio group can be replaced by stronger nucleophiles under appropriate conditions.
  • Acid-base reactions: The carboxylic acid functional group allows for protonation/deprotonation, influencing its behavior in biological systems.
  • Hydrolysis: In aqueous environments, the acetic acid group can undergo hydrolysis, leading to potential transformations that could affect its biological activity.

These reactions are mediated by enzymes in biological systems, facilitating metabolic pathways where this compound may play a role as a substrate or product

Biological activity predictions for [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid suggest potential therapeutic applications. The compound's structure indicates possible interactions with various biological targets. Computer-aided predictions have shown that similar compounds can exhibit diverse pharmacological effects, including:

  • Antimicrobial activity: Its structural features may confer the ability to inhibit microbial growth.
  • Antioxidant properties: The hydroxyl group suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress in cells.
  • Enzyme inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways .

Synthesis of [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid can be achieved through several methods:

  • Cyclization reactions: Starting from appropriate precursors containing thiomethyl and hydroxymethyl groups, cyclization can yield the pyrimidine core.
  • Functional group modifications: Existing pyrimidine derivatives can be modified via methylation and acylation reactions to introduce the desired substituents.
  • Multi-step synthesis: A combination of condensation reactions followed by hydrolysis can also be employed to construct this compound from simpler starting materials.

These methods often require careful control of reaction conditions to ensure high yields and purity of the final product .

The applications of [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid are still being explored but may include:

  • Pharmaceutical development: As a potential lead compound for developing new drugs targeting specific diseases.
  • Biochemical research: Utilized in studies focusing on enzyme mechanisms or metabolic pathways involving pyrimidine derivatives.
  • Agricultural chemicals: Possible use as a biopesticide or herbicide due to its biological activity against certain pathogens .

Interaction studies involving [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid typically focus on its binding affinity with various biological macromolecules:

  • Protein-ligand interactions: Assessing how this compound binds to enzymes or receptors can provide insights into its mechanism of action.
  • Metabolic profiling: Understanding how this compound is metabolized in vivo can reveal its pharmacokinetic properties and potential toxicity.
  • Structure-activity relationship analysis: Evaluating how structural variations influence biological activity helps identify optimal modifications for enhancing efficacy .

Several compounds share structural similarities with [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
2-AminopyrimidineAmino group at position 2Antibacterial and antifungal properties
4-HydroxypyrimidineHydroxyl group at position 4Antiviral activity
5-MethylpyrimidineMethyl group at position 5Potential anti-inflammatory effects
6-Methylthio-pyrimidineMethylthio group at position 6Antioxidant properties

The uniqueness of [4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid lies in the combination of the hydroxyl and methylthio groups along with the acetic acid moiety, which may enhance its solubility and bioactivity compared to other pyrimidine derivatives. This combination may allow it to interact differently with biological targets, potentially leading to novel therapeutic applications .

XLogP3

-0.3

Dates

Modify: 2023-08-18

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